molecular formula C8H4BrF3N2 B2735248 6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine CAS No. 1262619-64-6

6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine

Cat. No. B2735248
CAS RN: 1262619-64-6
M. Wt: 265.033
InChI Key: UTLXLZJNPABBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine is a chemical compound with the CAS Number: 1262619-64-6 . It has a molecular weight of 265.03 . The IUPAC name for this compound is 6-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine .


Synthesis Analysis

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .


Molecular Structure Analysis

The InChI code for 6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine is 1S/C8H4BrF3N2/c9-5-1-2-6-3-13-7(8(10,11)12)14(6)4-5/h1-4H . The InChI key is UTLXLZJNPABBDG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine is a solid at room temperature . It is stored in a refrigerator . The compound has a molecular weight of 265.03 .

Scientific Research Applications

Pharmaceuticals and Agrochemicals

Imidazo[1,5-a]pyridine, the core structure of “6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine”, is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has been a subject of intense research for numerous decades .

Synthetic Methodologies

A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .

Materials Science

This class of aromatic heterocycles has great potential in several research areas, including materials science . They have been reported in different technological applications .

Optoelectronic Devices

Imidazo[1,5-a]pyridine derivatives have been used in optoelectronic devices . Their unique properties make them suitable for such applications .

Sensors

These compounds have also found applications in the development of sensors . Their luminescent properties can be utilized in sensor technology .

Anti-Cancer Drugs

Imidazo[1,5-a]pyridine derivatives have been evaluated as potential anti-cancer drugs . Their unique structural and chemical properties make them promising candidates for such applications .

Confocal Microscopy and Imaging

These compounds have been used as emitters for confocal microscopy and imaging . Their luminescent properties make them suitable for such applications .

Chemical Rearrangements

The imidazo[1,5-a]pyrimidine core can be converted into 3H-imidazo[4,5-b]pyridine under acidic conditions . This can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .

Safety and Hazards

The safety information for 6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

Future Directions

Imidazo[1,5-a]pyridine cores have increasing importance in the pharmaceutical industry due to their wide range of pharmacological activities . In the future, more effective compounds for treating various conditions, including cancer, could be developed using these compounds .

properties

IUPAC Name

6-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-5-1-2-6-3-13-7(8(10,11)12)14(6)4-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLXLZJNPABBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CN=C2C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.